molecular formula C11H12N6 B11882024 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)- CAS No. 155601-84-6

1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)-

Cat. No.: B11882024
CAS No.: 155601-84-6
M. Wt: 228.25 g/mol
InChI Key: AQYPCXBKZNQSOD-UHFFFAOYSA-N
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Description

6-(PIPERAZIN-1-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBONITRILE is a heterocyclic compound that contains nitrogen atoms in its structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities. It is known for its complex structure, which includes a piperazine ring, a pyrazole ring, and a pyridine ring, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(PIPERAZIN-1-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-chloro-3,5-dinitropyridine with piperazine can lead to the formation of the desired compound through a series of reduction and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure hydrogenation, advanced catalysts, and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(PIPERAZIN-1-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Mechanism of Action

The mechanism of action of 6-(PIPERAZIN-1-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as C1s protease, by binding to their active sites . This inhibition can lead to the disruption of key biological processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(PIPERAZIN-1-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBONITRILE is unique due to its combination of a piperazine ring, a pyrazole ring, and a pyridine ring, which provides a versatile scaffold for the development of new drugs and materials. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

155601-84-6

Molecular Formula

C11H12N6

Molecular Weight

228.25 g/mol

IUPAC Name

6-piperazin-1-yl-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile

InChI

InChI=1S/C11H12N6/c12-7-9-8-1-2-10(14-11(8)16-15-9)17-5-3-13-4-6-17/h1-2,13H,3-6H2,(H,14,15,16)

InChI Key

AQYPCXBKZNQSOD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=NNC(=C3C=C2)C#N

Origin of Product

United States

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